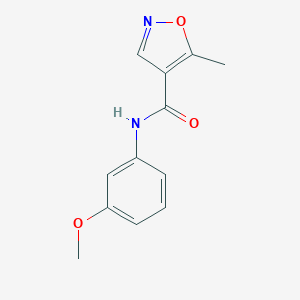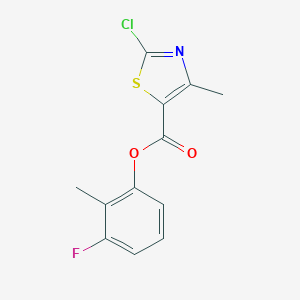
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as PBOX-15, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to a class of compounds known as oxazole carboxamides, which have been shown to have anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes, including cell growth and survival. By inhibiting Hsp90, N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide may disrupt the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that it has been shown to have potent anticancer activity in vitro, or in cell culture. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that its efficacy in vivo, or in animal models, has not been extensively studied.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent analogs of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide that may have improved efficacy in vivo. Another area of interest is the development of combination therapies that incorporate N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide and its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 3-methoxyaniline with methyl isobutyrylacetate, followed by the reaction of the resulting intermediate with 2-bromo-4-methylbenzoic acid. The final step involves the cyclization of the intermediate to form N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
61643-30-9 |
|---|---|
Nombre del producto |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
LEFVGRUCCGIGMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















